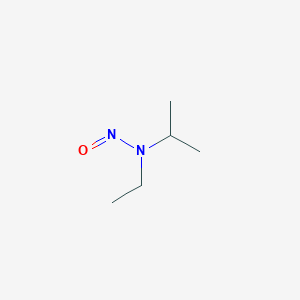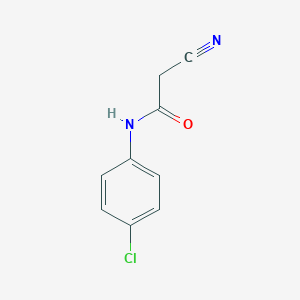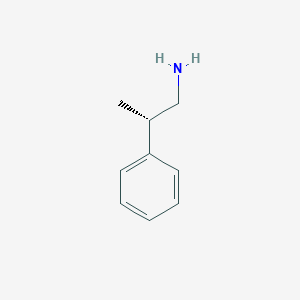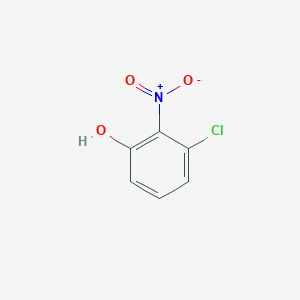
3-Chloro-2-nitrophénol
Vue d'ensemble
Description
3-Chloro-2-nitrophenol is an aromatic compound with the molecular formula C6H4ClNO3. It is characterized by the presence of a chlorine atom and a nitro group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
3-Chloro-2-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential antimicrobial properties and its effects on microbial metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
Target of Action
3-Chloro-2-nitrophenol (3C2NP) is a type of chlorinated nitrophenol that is primarily targeted by bacteria . These bacteria use 3C2NP as their sole carbon and energy sources . The primary targets of 3C2NP within these bacteria are the enzymes involved in its degradation .
Mode of Action
The mode of action of 3C2NP involves its interaction with bacterial enzymes. The compound is degraded via a series of enzymatic reactions, which are catalyzed by specific enzymes . For instance, a two-component FAD-dependent monooxygenase, HnpAB, catalyzes the conversion of 3C2NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .
Biochemical Pathways
The degradation of 3C2NP in bacteria occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 3C2NP-utilizers . The BT pathway involves the conversion of 3C2NP to BT via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . Another enzyme, HnpC, catalyzes the ring-cleavage of BT, forming maleylacetate .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound has a logP value of 1.34, indicating moderate lipophilicity . Its water solubility is low, with a logS value of -2.51 .
Result of Action
The result of the action of 3C2NP is its degradation into less toxic compounds. The degradation of 3C2NP via the BT pathway results in the formation of maleylacetate . This process helps in the removal of 3C2NP from the environment, reducing its toxic effects.
Action Environment
The action of 3C2NP is influenced by environmental factors. The compound is a persistent environmental pollutant, used in the manufacture of dyes, drugs, pesticides, and other industrial products . Its degradation by bacteria is considered a cost-effective and eco-friendly method of removing it from the environment . The efficiency of this process can be affected by various environmental factors, such as temperature, ph, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
3-Chloro-2-nitrophenol is known to interact with various enzymes, proteins, and other biomolecules. The nitro group (−NO2) in the compound is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences its interactions with biomolecules .
Cellular Effects
The effects of 3-Chloro-2-nitrophenol on cells and cellular processes are complex and multifaceted. For instance, certain bacteria, such as Exiguobacterium sp. PMA, can degrade 3-Chloro-2-nitrophenol, using it as the sole carbon and energy source . This degradation process releases stoichiometric amounts of chloride and ammonium ions , indicating that 3-Chloro-2-nitrophenol can influence cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Chloro-2-nitrophenol exerts its effects through various mechanisms. For example, in the degradation pathway of 3-Chloro-2-nitrophenol by Exiguobacterium sp. PMA, the compound is converted to 4-chloro-2-aminophenol and 2-aminophenol . This process involves the enzymatic activity of 3-Chloro-2-nitrophenol reductase and 4-chloro-2-aminophenol dehalogenase .
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-2-nitrophenol can change over time in laboratory settings. For instance, the degradation of 3-Chloro-2-nitrophenol by Exiguobacterium sp. PMA was found to be faster in non-sterilized soil than in sterilized soil . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the environmental conditions.
Metabolic Pathways
3-Chloro-2-nitrophenol is involved in various metabolic pathways. In the degradation pathway of 3-Chloro-2-nitrophenol by Exiguobacterium sp. PMA, the compound is converted to 4-chloro-2-aminophenol and 2-aminophenol . This process involves the enzymatic activity of 3-Chloro-2-nitrophenol reductase and 4-chloro-2-aminophenol dehalogenase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrophenol can be synthesized through several methods. One common method involves the nitration of 3-chlorophenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the phenol ring.
Industrial Production Methods: In industrial settings, the production of 3-chloro-2-nitrophenol often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide can replace the chlorine atom with a methoxy group.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent, elevated temperature.
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed:
Reduction: 3-Chloro-2-aminophenol.
Substitution: 3-Methoxy-2-nitrophenol.
Oxidation: 3-Chloro-2-nitroquinone.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison: 3-Chloro-2-nitrophenol is unique due to the specific positioning of the chlorine and nitro groups on the phenol ring. This positioning influences its reactivity and the types of reactions it undergoes. For example, the presence of the chlorine atom in the ortho position relative to the nitro group can enhance its reactivity in nucleophilic aromatic substitution reactions compared to other isomers.
Propriétés
IUPAC Name |
3-chloro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMDAJMTLJGKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17802-02-7 | |
| Record name | 3-Chloro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-chloro-2-nitrophenol a significant compound in the synthesis of 3-chloro-2-aminophenol?
A1: The provided research [] highlights a two-step synthesis of 3-chloro-2-aminophenol. In the first step, 3-chloro-2-nitrophenol is synthesized as an intermediate product. This nitro-compound is then subjected to reduction using hydrazine hydrate in the presence of ferrous sulfate, leading to the formation of the final product, 3-chloro-2-aminophenol. Therefore, 3-chloro-2-nitrophenol is a crucial intermediate in this specific synthetic route.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


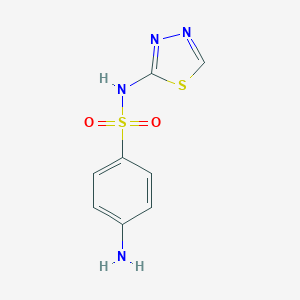


![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)

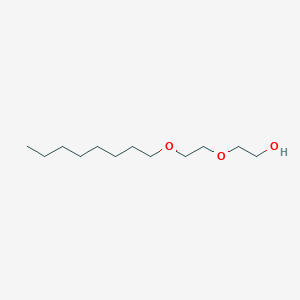
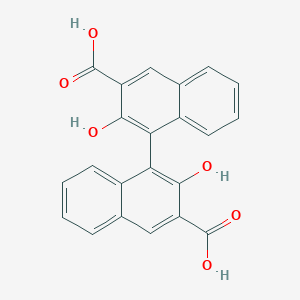
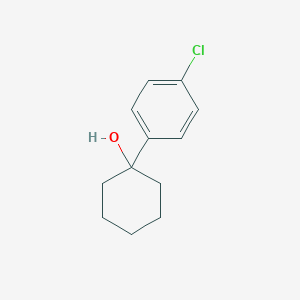
![[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B96712.png)


